REACTION_CXSMILES
|
O=[C:2]([C:6]1[CH:11]=[CH:10][N:9]=[CH:8][CH:7]=1)[CH2:3][C:4]#[N:5].[NH2:12][NH2:13]>C(O)C>[N:9]1[CH:10]=[CH:11][C:6]([C:2]2[NH:13][N:12]=[C:4]([NH2:5])[CH:3]=2)=[CH:7][CH:8]=1
|
Name
|
|
Quantity
|
3.4 g
|
Type
|
reactant
|
Smiles
|
O=C(CC#N)C1=CC=NC=C1
|
Name
|
|
Quantity
|
2.92 mL
|
Type
|
reactant
|
Smiles
|
NN
|
Name
|
|
Quantity
|
230 mL
|
Type
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solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture refluxed for 3 hours
|
Duration
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3 h
|
Type
|
CONCENTRATION
|
Details
|
concentrated to dryness
|
Type
|
CUSTOM
|
Details
|
The residue was purified by chromatography
|
Type
|
WASH
|
Details
|
eluting with a mixture of 10% methanol in dichloromethane
|
Name
|
|
Type
|
product
|
Smiles
|
N1=CC=C(C=C1)C1=CC(=NN1)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.8 g | |
YIELD: PERCENTYIELD | 21% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |